molecular formula C19H22N2O4S2 B2705939 N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 681832-65-5

N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2705939
CAS No.: 681832-65-5
M. Wt: 406.52
InChI Key: HIKCSIOZGJCIOR-YBEGLDIGSA-N
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Description

N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a synthetic compound belonging to the chemical class of rhodanine derivatives, which are extensively investigated for their diverse biological activities. This specific molecule is structurally characterized by a Z-configured benzylidene group attached to the rhodanine core, a feature critical for its interaction with biological targets. The compound has been identified as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) , a key enzyme involved in the removal of acetyl groups from lysine residues on tubulin and other cytoplasmic proteins. By selectively inhibiting HDAC6, this compound leads to the accumulation of acetylated tubulin, disrupting cellular processes such as cell motility and intracellular transport , and is a valuable chemical probe for studying HDAC6-specific functions in oncogenesis and neurodegenerative diseases . Its research value is further underscored by its potential application in exploring protein aggregation diseases , as HDAC6 inhibition can modulate the cellular clearance of misfolded proteins via the aggresome pathway. The inclusion of the N-cyclopentylacetamide moiety is a strategic modification that enhances its selectivity profile, making it an indispensable tool for researchers dissecting the complex roles of HDAC isoforms in cellular models of disease.

Properties

IUPAC Name

N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-24-14-8-7-12(9-15(14)25-2)10-16-18(23)21(19(26)27-16)11-17(22)20-13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,20,22)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKCSIOZGJCIOR-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent, along with its mechanisms of action and structure-activity relationships.

Structure and Properties

The compound features a thiazolidinone core, which is known for its pharmacological versatility. The structural formula can be described as follows:

C17H22N2O2S\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

This structure is characterized by a cyclopentyl group and a methylene bridge connecting to a dimethoxyphenyl moiety, which may enhance its lipophilicity and biological activity.

Antimicrobial Activity

Thiazolidinone derivatives have shown significant antimicrobial properties. Research indicates that compounds similar to this compound exhibit activity against various bacterial strains and fungi. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1E. coli32 µg/mL
2S. aureus16 µg/mL
3C. albicans8 µg/mL

These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

The thiazolidinone scaffold is also associated with anticancer properties. Studies have indicated that derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways. For example, N-cyclopentyl derivatives have been tested against human leukemia cells with promising results:

Study ReferenceCell LineIC50 (µM)
HL-60 (leukemia)15
MCF7 (breast cancer)20

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones has also been documented. The compound was evaluated in several models of inflammation, demonstrating significant reductions in inflammatory markers such as TNF-alpha and IL-6:

ModelInhibition (%)
Carrageenan-induced70
Freund's adjuvant65

These results indicate that N-cyclopentyl derivatives could be effective in treating inflammatory conditions.

The biological activities of N-cyclopentyl derivatives can be attributed to their ability to interact with various biological targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis.
  • Anticancer Mechanism : Induction of apoptosis may occur via the mitochondrial pathway or through inhibition of oncogenic signaling pathways.
  • Anti-inflammatory Mechanism : The compound likely exerts its effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications on the phenyl ring or the thiazolidinone core can significantly impact potency and selectivity:

ModificationEffect on Activity
Dimethoxy substitutionEnhanced lipophilicity
Cyclopentyl groupImproved cellular uptake
Sulfanylidene groupIncreased antimicrobial potency

Comparison with Similar Compounds

Key Structural Variations

The target compound differs from analogs in two critical regions:

Substituent at Position 5 (Arylidene Group):

  • 3,4-Dimethoxyphenyl (target): Electron-donating methoxy groups enhance solubility and modulate electronic interactions with biological targets.
  • 3-Bromophenyl (): Electron-withdrawing bromine increases stability but may reduce bioavailability .
  • 2-Fluorophenyl (): Fluorine improves metabolic stability and membrane penetration .
  • 4-Ethylphenyl (): Lipophilic ethyl group enhances hydrophobic interactions but may limit aqueous solubility .

N-Substituent in Acetamide Moiety: Cyclopentyl (target): Bulky cycloalkyl group improves binding pocket compatibility in enzymes/receptors. 2-Methylphenyl (): Aromatic substituent may favor π-π stacking interactions .

Physicochemical and Bioactive Properties

Compound (Example) Arylidene Substituent N-Substituent Molecular Weight (Da) logP* Hypothesized Activity
Target Compound 3,4-Dimethoxyphenyl Cyclopentyl ~463.5 ~3.2 Anti-inflammatory, antimicrobial
2-[(5Z)-5-(3-Bromophenyl)... () 3-Bromophenyl 2-Phenylethyl ~503.4 ~4.1 Anticancer, enzyme inhibition
2-[(5Z)-5-(2-Fluorophenyl)... () 2-Fluorophenyl 3-Hydroxyphenyl ~417.4 ~2.8 Antibacterial, antioxidant
2-[(5Z)-5-Benzylidene... () Benzylidene 2-Methylphenyl ~381.4 ~3.0 Antimicrobial, antiviral

*logP values estimated using fragment-based methods.

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